molecular formula C16H20N2O4S B7680165 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide

2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide

Cat. No. B7680165
M. Wt: 336.4 g/mol
InChI Key: ZZFGNIUCRUYPNX-UHFFFAOYSA-N
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Description

2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide, also known as MPBD, is a small molecule drug that has shown potential in various scientific research applications. MPBD is a sulfonamide derivative and is synthesized using a multi-step process.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division. 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This leads to the disruption of the mitotic spindle, which is necessary for cell division, and ultimately leads to cell death.
Biochemical and Physiological Effects
2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects. 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide inhibits the production of pro-inflammatory cytokines, which can help reduce inflammation. 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide has also been shown to have anti-angiogenic effects, which can help prevent the growth of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide in lab experiments is its potency. 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide has been shown to be effective at low concentrations, which can help reduce the amount of drug needed for experiments. However, one of the limitations of using 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide is its solubility. 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide is poorly soluble in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide. One potential direction is the development of more soluble analogs of 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide. This could help improve the efficacy of the drug in lab experiments. Another potential direction is the investigation of the use of 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide in combination with other anti-cancer drugs. This could help improve the effectiveness of 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide in the treatment of cancer. Finally, the investigation of the use of 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide in other disease states, such as inflammation and angiogenesis, could lead to the development of new treatments for these conditions.
Conclusion
In conclusion, 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide is a small molecule drug that has shown potential in various scientific research applications, including the treatment of cancer, inflammation, and angiogenesis. 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide inhibits tubulin polymerization, which is essential for cell division, and has several biochemical and physiological effects. While there are some limitations to using 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide in lab experiments, there are several future directions for the development of this promising drug.

Synthesis Methods

The synthesis of 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide involves several steps. The first step involves the reaction of 2,6-dimethoxybenzaldehyde with 2-bromo-5-methylpyridine to form 2-(6-methoxypyridin-2-yl)-5-methylphenol. The second step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal to form N,N-dimethyl-2-(6-methoxypyridin-2-yl)-5-methylbenzenesulfonamide. Finally, the third step involves the reaction of this intermediate with methyl iodide to form 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide.

Scientific Research Applications

2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide has shown potential in various scientific research applications. One of the most promising applications of 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide is in the treatment of cancer. 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer.

properties

IUPAC Name

2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-12-8-9-14(21-3)15(10-12)23(19,20)18(2)11-13-6-5-7-16(17-13)22-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFGNIUCRUYPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC2=NC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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